N~1~-Ethylhydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethylhydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives and is characterized by the presence of ethyl and thioamide groups
Preparation Methods
The synthesis of N1-Ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide group. The reaction mixture is then subjected to reflux, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N~1~-Ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thioamide group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N~1~-Ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, N1-Ethylhydrazine-1,2-dicarbothioamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Mechanism of Action
The mechanism of action of N1-Ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N~1~-Ethylhydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: This compound has similar structural features but with chlorophenyl groups instead of ethyl groups.
1,3,4-Thiadiazole derivatives: These compounds share the thioamide group and have been studied for their antimicrobial properties.
The uniqueness of N1-Ethylhydrazine-1,2-dicarbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52804-61-2 |
---|---|
Molecular Formula |
C4H10N4S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-ethylthiourea |
InChI |
InChI=1S/C4H10N4S2/c1-2-6-4(10)8-7-3(5)9/h2H2,1H3,(H3,5,7,9)(H2,6,8,10) |
InChI Key |
XEFLKTWDOPRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.